molecular formula C10H20N2O3 B2668312 tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate CAS No. 849161-66-6

tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate

Cat. No.: B2668312
CAS No.: 849161-66-6
M. Wt: 216.281
InChI Key: YCMJZHSDAYCYFW-JGVFFNPUSA-N
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Description

tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl carbamate group. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. This can be achieved through the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic transformations .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacological properties of piperidine-based drugs .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. Piperidine derivatives are known for their activity as central nervous system agents, and this compound may serve as a precursor for developing new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it valuable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carbamate moiety play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate is unique due to the presence of the hydroxyl group, which imparts distinct reactivity and binding properties. The hydroxyl group allows for additional functionalization and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMJZHSDAYCYFW-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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